(S)-Stereocenter vs. Racemate and (R)-Enantiomer
3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2) possesses exactly one defined atom stereocenter with zero undefined stereocenters, as computed from its InChI stereochemical layer (/t6-/m0/s1) [1]. In contrast, the racemic mixture (CAS 210827-01-3) carries no stereochemical designation (InChI Key: PTCFLPVOXDDUJB-UHFFFAOYSA-N), and the (R)-enantiomer (CAS 1372452-41-9) possesses the opposite defined stereocenter (/t6-/m1/s1) . The distinction is captured by separate MDL identifiers: MFCD18842663 for the (S)-form vs. MFCD18842664 for the (R)-form [1].
| Evidence Dimension | Defined atom stereocenter count and absolute configuration |
|---|---|
| Target Compound Data | 1 defined stereocenter, (S)-configuration; InChI Key PTCFLPVOXDDUJB-LURJTMIESA-N; MDL MFCD18842663; 0 undefined stereocenters [1] |
| Comparator Or Baseline | (R)-enantiomer (CAS 1372452-41-9): 1 defined stereocenter, (R)-configuration; MDL MFCD18842664; Racemate (CAS 210827-01-3): 0 defined stereocenters; InChI Key PTCFLPVOXDDUJB-UHFFFAOYSA-N |
| Quantified Difference | Opposite absolute configuration at the single chiral center; the (S)-form is a distinct stereochemical entity from the (R)-form, and both differ from the 1:1 racemic mixture. |
| Conditions | Stereochemical assignment by InChI stereochemical descriptors and MDL numbering, computed by PubChem 2.1 (release 2021.05.07) [1]. |
Why This Matters
In asymmetric synthesis, using the wrong enantiomer or a racemic mixture produces a different stereochemical outcome in the final product, potentially requiring costly chiral separation or resulting in a different biological activity profile; procurement of the correct (S)-enantiomer ensures reproducibility of stereospecific synthetic routes.
- [1] PubChem. (2026). Compound Summary: 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide, CID 51698383. Defined Atom Stereocenter Count: 1; Undefined: 0. National Center for Biotechnology Information. View Source
